Heneicosanoyl-CoA

VLCAD deficiency fatty acid oxidation disorders enzymatic assay

Select Heneicosanoyl-CoA (C21:0-CoA) for VLCAD activity assays and odd-chain fatty acid metabolism studies where even-chain CoAs fail. Its 21-carbon odd-chain structure uniquely mandates propionyl-CoA carboxylase-dependent oxidation, yielding succinyl-CoA rather than acetyl-CoA. Non-interchangeable with C16:0-CoA or C18:0-CoA for VLCAD substrate specificity; 84% activity reduction in VLCAD-null cells confirms diagnostic relevance. Ideal for LC-MS/MS panels, stable isotope tracing, and enzyme kinetics. Order high-purity (≥98%) powder for reliable, reproducible results.

Molecular Formula C42H76N7O17P3S
Molecular Weight 1076.1 g/mol
Cat. No. B15570370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeneicosanoyl-CoA
Molecular FormulaC42H76N7O17P3S
Molecular Weight1076.1 g/mol
Structural Identifiers
InChIInChI=1S/C42H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(51)70-26-25-44-32(50)23-24-45-40(54)37(53)42(2,3)28-63-69(60,61)66-68(58,59)62-27-31-36(65-67(55,56)57)35(52)41(64-31)49-30-48-34-38(43)46-29-47-39(34)49/h29-31,35-37,41,52-53H,4-28H2,1-3H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)/t31-,35+,36?,37+,41-/m1/s1
InChIKeyXMBMBMSJLOFTBI-LDIUYDAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heneicosanoyl-CoA (C21:0-CoA): A Distinct Very-Long-Chain Acyl-CoA for Metabolic and Enzymatic Studies


Heneicosanoyl-CoA (also known as C21:0-CoA, heneicosyl-CoA, or henicosanoyl-CoA; CAS 103404-53-1) is a saturated, odd-chain very-long-chain fatty acyl-CoA ester composed of a 21-carbon fatty acid moiety linked to coenzyme A [1]. It belongs to the class of long-chain fatty acyl CoAs (chain length 13-21 carbons) and serves as an endogenous metabolite in eukaryotic systems, functioning as an obligate intermediate in fatty acid activation, transport, and β-oxidation pathways [1]. Unlike the more abundant even-chain acyl-CoAs (e.g., C16:0-CoA, C18:0-CoA), its odd-carbon chain length imposes distinct metabolic routing, requiring propionyl-CoA carboxylase for complete oxidation to succinyl-CoA rather than acetyl-CoA [2].

Heneicosanoyl-CoA in Scientific Procurement: Why Chain Length and Odd-Carbon Number Preclude Simple Substitution


The selection of an acyl-CoA for in vitro or in vivo studies cannot be reduced to a generic 'long-chain acyl-CoA' designation. The 21-carbon, odd-chain structure of Heneicosanoyl-CoA confers distinct enzymatic affinities and metabolic routing that are not shared by even-chain counterparts like palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0), nor by very-long-chain analogs such as behenoyl-CoA (C22:0). VLCAD (very long-chain acyl-CoA dehydrogenase) exhibits chain-length-dependent substrate specificity, with the C21 moiety occupying a critical threshold for enzyme activity [1]. Furthermore, the odd-carbon backbone mandates a unique catabolic fate: β-oxidation of C21:0-CoA yields propionyl-CoA, which enters the TCA cycle via succinyl-CoA, a pathway absent for even-chain acyl-CoAs [2]. These properties make Heneicosanoyl-CoA non-interchangeable with other acyl-CoAs when investigating VLCAD function, odd-chain fatty acid metabolism, or when developing analytical methods requiring distinct retention time or mass spectrometric signatures [3].

Heneicosanoyl-CoA (C21:0-CoA): Comparative Quantitative Evidence for Scientific Selection


Heneicosanoyl-CoA Serves as a Diagnostic Substrate for VLCAD Activity, Distinct from Even-Chain Acyl-CoAs

Heneicosanoyl-CoA (C21-CoA) is a specific substrate for very long-chain acyl-CoA dehydrogenase (VLCAD) and is used clinically to measure VLCAD enzyme activity. In a study characterizing ACADVL variants, CRISPR/Cas9-mediated knockout of ACADVL in HEK293T cells resulted in an 84% decrease in VLCAD activity compared to control cells when using C21-CoA as substrate in the ETF fluorescence reduction assay [1]. This demonstrates that C21-CoA is highly specific for VLCAD and not other acyl-CoA dehydrogenases (e.g., MCAD, SCAD), which utilize shorter chain lengths (e.g., C8-CoA or C16-CoA). In contrast, palmitoyl-CoA (C16:0) is a substrate for multiple acyl-CoA dehydrogenases, reducing its specificity for VLCAD assays [2]. The 84% activity reduction in VLCAD-null cells using C21-CoA quantifies the enzyme's reliance on this substrate, establishing Heneicosanoyl-CoA as a superior tool for discriminating VLCAD function from other ACADs.

VLCAD deficiency fatty acid oxidation disorders enzymatic assay

VLCAD Exhibits Distinct Structural Accommodation for Acyl Chains Up to C24, Positioning Heneicosanoyl-CoA at the Optimal Activity Threshold

Crystal structure analysis of human VLCAD (PDB: 3B96) reveals that the enzyme's substrate-binding channel extends an additional 12Å compared to medium-chain acyl-CoA dehydrogenase (MCAD), due to the substitution of Gln-95 and Glu-99 (in MCAD) with Gly-175 and Gly-178 in VLCAD [1]. This structural adaptation permits binding of acyl-CoA substrates with chain lengths up to 24 carbons, with Heneicosanoyl-CoA (C21) lying well within this optimized binding range. While the crystal structure was solved with myristoyl-CoA (C14), the extended channel depth of 12Å directly correlates with the ability to accommodate longer acyl chains. The 21-carbon chain of Heneicosanoyl-CoA is thus fully accommodated within the enzyme's active site, unlike shorter chains (C8-C16) which may bind with lower affinity or be processed by other ACADs, and unlike C26 chains which may exceed the optimal binding length and show reduced catalytic efficiency [1].

VLCAD structure-function substrate specificity fatty acid oxidation

Odd-Chain Heneicosanoyl-CoA Routes Metabolism to Propionyl-CoA, Diverging from Even-Chain Acyl-CoAs that Yield Only Acetyl-CoA

The metabolic fate of Heneicosanoyl-CoA (C21:0) is fundamentally different from even-chain saturated acyl-CoAs. Complete β-oxidation of C21:0-CoA yields nine molecules of acetyl-CoA and one molecule of propionyl-CoA [1]. Propionyl-CoA is then carboxylated to methylmalonyl-CoA (by propionyl-CoA carboxylase) and isomerized to succinyl-CoA, which enters the TCA cycle as an anaplerotic intermediate [1]. In contrast, even-chain acyl-CoAs (e.g., C16:0-CoA, C18:0-CoA, C22:0-CoA) are oxidized exclusively to acetyl-CoA, which enters the TCA cycle via citrate synthase. This difference has quantitative consequences: C21:0-CoA contributes to net glucose synthesis (gluconeogenesis) via succinyl-CoA, whereas even-chain acyl-CoAs cannot. This makes Heneicosanoyl-CoA a unique tracer for studying anaplerotic flux and gluconeogenic contributions from odd-chain fatty acids.

odd-chain fatty acid metabolism propionyl-CoA metabolic flux analysis

Heneicosanoyl-CoA Enables Quantitative LC-MS/MS Profiling of Long-Chain Acyl-CoAs with Distinct Retention and MRM Transitions

In a validated LC-MS/MS protocol for quantifying long-chain acyl-CoAs, Heneicosanoyl-CoA (C21:0-CoA) was included alongside a panel of 12 other acyl-CoAs (C14:0 to C24:0) as part of a quantitative multiple reaction monitoring (MRM) method [1]. The method employed a reversed-phase C18 column with a binary gradient of ammonium hydroxide in water and acetonitrile. C21:0-CoA elutes with a distinct retention time, separating it from C20:0-CoA and C22:0-CoA. This separation is critical for accurate quantification in complex biological matrices, as co-elution of isobaric species can lead to ion suppression or misidentification. The inclusion of C21:0-CoA in this panel demonstrates its utility as an internal standard or as a target analyte for comprehensive acyl-CoA profiling, where its unique mass and retention time provide unambiguous identification compared to even-chain analogs.

acyl-CoA quantification LC-MS/MS metabolomics

Heneicosanoyl-CoA (C21:0-CoA) Application Scenarios in Research and Industrial Settings


Diagnostic Assay Development for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency

Heneicosanoyl-CoA is the substrate of choice for developing and validating enzymatic assays to diagnose VLCAD deficiency (VLCADD), a potentially fatal inborn error of metabolism. Its high specificity for VLCAD, as evidenced by an 84% reduction in activity in VLCAD-null cells [1], enables clear differentiation from other fatty acid oxidation disorders. Clinical laboratories and research facilities use this compound in ETF fluorescence reduction assays or LC-MS/MS-based activity measurements to confirm VLCADD diagnosis following abnormal newborn screening results. The use of C21-CoA ensures that the measured activity reflects VLCAD function, minimizing false positives from other acyl-CoA dehydrogenases [2].

Structural and Mechanistic Studies of VLCAD and Related Acyl-CoA Dehydrogenases

Researchers investigating the structure-function relationship of VLCAD utilize Heneicosanoyl-CoA as a physiologically relevant substrate. Its 21-carbon chain optimally engages the enzyme's extended binding pocket, which is 12 Å deeper than that of MCAD [1]. This property makes it an ideal ligand for co-crystallization studies, enzyme kinetics assays (determining Km and Vmax), and investigations into the molecular pathology of ACADVL missense mutations. In contrast, shorter substrates like palmitoyl-CoA (C16:0) may not fully occupy the binding channel and could yield misleading kinetic parameters.

Metabolic Tracing Studies of Odd-Chain Fatty Acid Anaplerosis and Gluconeogenesis

Heneicosanoyl-CoA, as the activated form of an odd-chain fatty acid, is uniquely suited for stable isotope-resolved metabolomics studies examining anaplerotic flux into the TCA cycle. Upon β-oxidation, it generates propionyl-CoA, which is converted to succinyl-CoA, a TCA cycle intermediate that can support gluconeogenesis [1]. Researchers can use isotopically labeled Heneicosanoyl-CoA (e.g., 13C-labeled) to trace the contribution of odd-chain fatty acids to glucose production or TCA cycle replenishment, a pathway that is distinct from the purely ketogenic fate of even-chain fatty acids. This compound is essential for dissecting the metabolic roles of odd-chain fatty acids in conditions such as propionic acidemia or during fasting and exercise.

Comprehensive Acyl-CoA Profiling in Metabolomics and Lipidomics Workflows

In targeted LC-MS/MS metabolomics workflows, Heneicosanoyl-CoA (C21:0-CoA) serves as a critical component of quantitative acyl-CoA panels. Its unique chromatographic retention time and MRM transition allow for precise quantification in complex biological matrices [1]. Analytical chemists employ C21:0-CoA as an internal standard (when using stable isotope-labeled analogs) or as an analyte to monitor the full spectrum of long-chain and very-long-chain acyl-CoA species. Its inclusion enables the study of diseases associated with altered acyl-CoA profiles, such as obesity, diabetes, and inherited metabolic disorders, providing a more complete picture of cellular lipid metabolism than panels limited to even-chain species alone.

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